Degradation Potency (DC50) Comparison: PROTAC SMARCA2 degrader-6 Versus Next-Generation SMARCA2 PROTACs
PROTAC SMARCA2 degrader-6 degrades SMARCA2 in A549 non-small cell lung cancer cells with a DC50 of less than 100 nM and a Dmax exceeding 90% after 24 hours of treatment . In cross-study comparison, this potency is approximately 200-fold weaker than the state-of-the-art clinical-stage degrader SMD-3236, which achieves a DC50 of 0.5 nM in H838 NSCLC cells [1]. Compared to the orally bioavailable VHL-recruiting PROTAC ACBI2, which degrades SMARCA2 with a DC50 of 1 nM in RKO cells , PROTAC SMARCA2 degrader-6 is approximately 100-fold less potent. Relative to the cereblon-based YD54 degrader, which demonstrates DC50 values of 1.0 to 1.2 nM across multiple cell lines , the potency difference is approximately 100-fold. The compound's potency profile aligns more closely with early-generation SMARCA2 degraders such as YD23, which exhibits a DC50 of 64 nM in H1792 cells [2].
| Evidence Dimension | Degradation potency (DC50) for SMARCA2 protein |
|---|---|
| Target Compound Data | DC50 <100 nM (A549 cells, 24 h); Dmax >90% |
| Comparator Or Baseline | SMD-3236: DC50 0.5 nM (H838 cells, 24 h) [1]; ACBI2: DC50 1 nM (RKO cells) ; YD54: DC50 1.0-1.2 nM (H322, H2126 cells) ; YD23: DC50 64 nM (H1792 cells) [2] |
| Quantified Difference | SMD-3236: ~200-fold more potent; ACBI2: ~100-fold more potent; YD54: ~100-fold more potent; YD23: ~1.6-fold more potent |
| Conditions | Target compound data: A549 human lung adenocarcinoma epithelial cells, 24-hour treatment, immunoblot quantification; Comparator data: various NSCLC cell lines, 24-hour treatment |
Why This Matters
Procurement decisions for in vivo efficacy studies require sub-nanomolar to low single-digit nanomolar potency; this compound's ~100-200-fold lower potency relative to next-generation degraders may render it unsuitable for applications requiring maximal target engagement or for translation to in vivo tumor models where >95% degradation is required for antitumor activity.
- [1] Yang L, Tu W, Leng L, et al. Discovery of SMD-3236: A Potent, Highly Selective and Efficacious SMARCA2 Degrader for the Treatment of SMARC4-Deficient Human Cancers. J Med Chem. 2025;68(2):1113-1133. doi:10.1021/acs.jmedchem.4c01904. View Source
- [2] MedChemExpress. YD23 Product Datasheet. Catalog No. HY-162292. View Source
